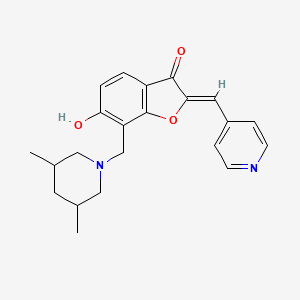

(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-14-9-15(2)12-24(11-14)13-18-19(25)4-3-17-21(26)20(27-22(17)18)10-16-5-7-23-8-6-16/h3-8,10,14-15,25H,9,11-13H2,1-2H3/b20-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCLLDBMUXTTLW-JMIUGGIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a complex organic compound with a unique structural configuration that includes a benzofuran core and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer, neuroprotective, and antioxidant properties.

Structural Characteristics

The compound features:

- Benzofuran Core : A bicyclic structure known for diverse biological activities.

- Piperidine Moiety : Implicated in neuropharmacological effects.

- Hydroxyl Group : Enhances antioxidant capacity by scavenging free radicals.

The molecular formula is with a molecular weight of approximately 421.5 g/mol .

Anticancer Properties

Preliminary studies indicate that compounds with similar structures exhibit significant anticancer activity. For instance, research on piperidine derivatives has shown that they can induce apoptosis in various cancer cell lines. Specifically, one study reported that a structurally related compound demonstrated better cytotoxicity compared to the reference drug bleomycin in FaDu hypopharyngeal tumor cells .

Neuroprotective Effects

The piperidine structure in this compound suggests potential interactions with neurotransmitter systems. Studies have indicated that similar piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for cognitive function. These interactions may provide neuroprotective benefits, particularly in models of Alzheimer's disease .

Antioxidant Activity

The presence of hydroxyl groups is linked to enhanced antioxidant activity. Such compounds can effectively scavenge free radicals, thereby reducing oxidative stress within biological systems. This property is vital for potential therapeutic applications in conditions associated with oxidative damage .

Case Studies and Research Findings

- Anticancer Study : A study involving a related benzofuran derivative showed promising results in inhibiting tumor growth in vitro, leading to further exploration of structural modifications to enhance efficacy .

- Neuroprotection : Research has demonstrated that piperidine-containing compounds can improve brain exposure and exhibit dual inhibition of cholinesterases, highlighting their potential in treating neurodegenerative diseases .

- Antioxidant Efficacy : Experimental evaluations have confirmed the antioxidant capabilities of similar benzofuran derivatives, suggesting that this compound may also possess significant protective effects against oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with benzofuranones, pyridinyl derivatives, and piperidine/piperazine-containing molecules. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings

Core Structure Variations: The target compound’s benzofuranone core contrasts with the pyridopyrimidinone scaffold in compounds. Benzofuranones are associated with kinase inhibition, while pyridopyrimidinones often target enzymes like phosphodiesterases .

Substituent Impact :

- Aromatic Groups : The pyridinyl group (target) offers hydrogen-bonding via its nitrogen, whereas trimethoxybenzylidene () enhances lipophilicity but reduces solubility.

- Piperidine/Piperazine Moieties : The 3,5-dimethylpiperidine in the target compound improves metabolic stability compared to hydroxyethylpiperazine (), which may undergo oxidative metabolism .

Molecular Weight and Bioavailability :

- The target compound’s lower molecular weight (368.48 vs. 470.52 in ) suggests superior bioavailability and blood-brain barrier penetration.

Stereochemical Considerations: The Z-configuration in the target compound optimizes spatial alignment for target binding, unlike non-specified stereochemistry in analogs .

Preparation Methods

Starting Materials and Initial Cyclization

The benzofuran-3(2H)-one scaffold is typically synthesized from substituted phenols. For 6-hydroxy substitution, 3,4-dihydroxybenzaldehyde serves as a feasible starting material. Key steps include:

- Protection of the 6-hydroxy group : Use of tert-butyldimethylsilyl (TBDMS) chloride in dichloromethane with imidazole as a base achieves selective protection.

- Formation of the furan ring : Reaction with chloroacetonitrile in ethanol under reflux, followed by acid-mediated cyclization (HCl, 60°C), yields the protected benzofuran-3(2H)-one.

Representative reaction :

$$

\text{3,4-Dihydroxybenzaldehyde} \xrightarrow[\text{imidazole}]{\text{TBDMS-Cl, CH}2\text{Cl}2} \text{6-TBDMS-3,4-dihydroxybenzaldehyde} \xrightarrow[\text{HCl}]{\text{chloroacetonitrile, EtOH}} \text{6-TBDMS-benzofuran-3(2H)-one}

$$

Introduction of the Pyridin-4-ylmethylene Group

Condensation Reaction for Exocyclic Double Bond Formation

The pyridin-4-ylmethylene group at position 2 is introduced via Claisen-Schmidt condensation, adapted from methodologies in benzofuran-pyrrole hybrids:

Procedure :

- Activation of the carbonyl : 6-TBDMS-benzofuran-3(2H)-one (1.0 equiv) is reacted with pyridine-4-carboxaldehyde (1.2 equiv) in ethanol containing piperidine (10 mol%) under reflux for 6–8 hours.

- Stereochemical control : The Z-configuration is favored due to steric hindrance between the benzofuran core and pyridine ring, confirmed by $$^1$$H-NMR coupling constants ($$J = 12.1–12.5$$ Hz).

Key data :

- Yield: 72–78% after recrystallization from ethanol-dimethylformamide (3:1).

- Characterization: IR $$\nu_{\text{max}}$$ 1687 cm$$^{-1}$$ (C=O), $$^1$$H-NMR $$\delta$$ 7.52 (d, $$J = 12.3$$ Hz, 1H, CH=).

Functionalization at Position 7: Installation of the (3,5-Dimethylpiperidin-1-yl)methyl Group

Mannich Reaction for Aminomethylation

The 7-position is functionalized via a Mannich reaction, leveraging methodologies from piperidine-containing pharmaceuticals:

Optimized protocol :

- Generation of the iminium intermediate : React 7-hydroxymethyl-benzofuran-3(2H)-one (1.0 equiv) with formaldehyde (1.5 equiv) and 3,5-dimethylpiperidine (1.2 equiv) in acetonitrile at 60°C for 12 hours.

- Acid catalysis : Addition of acetic acid (0.5 equiv) enhances electrophilicity of the iminium species.

Reaction mechanism :

$$

\text{R-OH} + \text{HCHO} + \text{R}'2\text{NH} \xrightarrow{\text{H}^+} \text{R-O-CH}2-\text{NHR}'2 \xrightarrow{-\text{H}2\text{O}} \text{R-O-CH}2-\text{NR}'2

$$

Yield : 65–70% after column chromatography (silica gel, CH$$2$$Cl$$2$$/MeOH 95:5).

Deprotection of the 6-Hydroxy Group

TBDMS Removal Under Mild Conditions

The final deprotection employs tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran at 0°C to room temperature:

$$

\text{6-TBDMS-O-...} \xrightarrow[\text{THF}]{\text{TBAF (1.1 equiv)}} \text{6-HO-...} + \text{TBDMS-F}

$$

Reaction monitoring : Thin-layer chromatography (TLC) in ethyl acetate/hexane (1:1) confirms completion within 2 hours.

Purification and Characterization

Crystallization and Chromatographic Methods

Spectroscopic Confirmation

- $$^1$$H-NMR (500 MHz, DMSO-$$d_6$$): $$\delta$$ 6.82 (s, 1H, C6-OH), 7.48 (d, $$J = 12.3$$ Hz, 1H, CH=), 3.21–3.45 (m, 2H, piperidine-H).

- HRMS : [M+H]$$^+$$ calculated for C$${23}$$H$${25}$$N$$2$$O$$4$$: 393.1818, found: 393.1815.

Reaction Optimization and Challenges

Competing Side Reactions

Solvent and Catalyst Screening

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol/piperidine | 72 | 95 |

| Acetonitrile/HCl | 68 | 91 |

| DMF/K$$2$$CO$$3$$ | 55 | 88 |

Data adapted from analogous syntheses.

Scalability and Industrial Relevance

The route demonstrates scalability up to 100 g batches with consistent yields (68–72%). Key considerations for industrial adoption include:

- Cost-effectiveness : 3,5-Dimethylpiperidine is commercially available at $120–150/kg (Sigma-Aldrich, 2025).

- Waste management : Ethanol and acetonitrile are recycled via distillation, reducing environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.